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Benzylchloromethyl ether

Cat. No.: B7805387
M. Wt: 295.2 g/mol
InChI Key: GLYOPNLBKCBTMI-UHFFFAOYSA-N
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Description

Evolution of its Role in Synthetic Organic Chemistry

The role of benzylchloromethyl ether in synthetic organic chemistry has evolved significantly from its initial applications. It is recognized as a powerful alkylating agent, a characteristic that underpins its wide utility. orgsyn.orgchemicalbook.com Its most prominent application is the introduction of the benzyloxymethyl (BOM) protecting group for alcohols. rvrlabs.com The BOM group is valued in multi-step syntheses because it can be readily cleaved under mild acidic conditions or through neutral catalytic hydrogenation. researchgate.net

The application of this compound extends to the protection of various functional groups. Research has demonstrated its effectiveness in protecting bifunctional hydroxyl compounds and in the alkylation of N-protected L-amino acids. researchgate.netbenthamdirect.com This capability is particularly useful in complex syntheses, such as in the development of peptide analogs. researchgate.net

Beyond its role as a protecting agent, this compound is a key reagent in the synthesis of diverse molecular architectures. It is used in the alkylation of ketones, enamines, and phosphorus compounds. orgsyn.org For instance, the alkylation of ketones with this ether, followed by reduction and hydrogenolysis, provides a convenient route to 1,3-diols. orgsyn.org In medicinal chemistry, it is a reagent in the preparation of benzoyl-hydroxypyrimidine-diones, which have been investigated as dual inhibitors for HIV reverse transcriptase and integrase. lifechempharma.com Furthermore, its reaction with carbonyl compounds in the presence of samarium(II) iodide offers a pathway to 1,2-diols. rsc.org Its utility is also noted in polymer chemistry, where it can function as a coupling agent or introduce protective groups to enhance the stability and functionality of polymers and resins. chemimpex.com

Foundational Research and Early Applications

The foundational research into this compound established its synthesis and initial chemical applications. The most common laboratory preparation involves the reaction of benzyl (B1604629) alcohol with formaldehyde (B43269) (often in the form of paraformaldehyde) and anhydrous hydrogen chloride. orgsyn.orgchemicalbook.com An alternative method reported is the chlorination of benzyl methyl ether. orgsyn.org

One established synthetic procedure involves charging a flask with benzyl alcohol and paraformaldehyde and then introducing anhydrous hydrogen chloride gas while maintaining the temperature at 20–25°C. chemicalbook.com The reaction is complete when two clear, homogeneous phases appear. orgsyn.orgchemicalbook.com The organic layer is then separated, dried, and concentrated to yield the crude product. chemicalbook.com Another detailed procedure involves cooling a mixture of benzyl alcohol, paraformaldehyde, and anhydrous magnesium sulfate (B86663) in methylene (B1212753) chloride to between -50° and -55°C before saturating it with anhydrous hydrogen chloride gas. prepchem.com

Early applications of this compound highlighted its utility in organic synthesis. Hill and Keach were among the first to use this reagent, finding it convenient for alkylation in the synthesis of barbiturates. orgsyn.org Subsequently, Graham and McQuillin expanded the scope of this alkylation reaction to various ketone derivatives, also investigating the stereochemistry of the reaction. orgsyn.org These early studies laid the groundwork for the broader application of this compound in modern synthetic chemistry.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₈H₉ClO chemimpex.comchemicalbook.combiosynth.com
Molecular Weight 156.61 g/mol chemimpex.comchemicalbook.combiosynth.com
Appearance Colorless to pale yellow liquid chemimpex.comchemicalbook.com
Boiling Point 102 °C at 14 mmHg chemimpex.comchemicalbook.comlifechempharma.com
Density 1.126 g/mL at 20 °C chemimpex.comchemicalbook.com
Refractive Index n20/D 1.527 chemimpex.comchemicalbook.comsigmaaldrich.com
Flash Point 91 °C chemicalbook.comlifechempharma.com
Solubility Soluble in organic solvents like chloroform (B151607) and ethyl acetate. ontosight.ai
CAS Number 3587-60-8 chemimpex.comchemicalbook.combiosynth.com

Table 2: Spectroscopic Data for this compound

TypeDataSource(s)
¹H NMR (CCl₄) δ 4.68 (s, 2H), 5.41 (s, 2H), 7.29 (s, 5H) orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16Cl2O B7805387 Benzylchloromethyl ether

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-chloro-2-(1-chloro-2-phenylethoxy)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O/c17-15(11-13-7-3-1-4-8-13)19-16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYOPNLBKCBTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(OC(CC2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for Benzylchloromethyl Ether

Contemporary Laboratory Synthesis Protocols

The synthesis of benzylchloromethyl ether in a laboratory setting can be achieved through various routes, each offering distinct advantages in terms of reaction conditions, scalability, and purity of the final product.

Reactions Involving Benzyl (B1604629) Alcohol, Paraformaldehyde, and Hydrogen Halides

A prevalent and well-documented method for synthesizing this compound involves the reaction of benzyl alcohol with a formaldehyde (B43269) source, such as paraformaldehyde, in the presence of anhydrous hydrogen chloride (HCl). orgsyn.orgchemicalbook.com

A typical laboratory procedure is conducted in a three-necked flask equipped for mechanical stirring and gas introduction. orgsyn.org Benzyl alcohol and paraformaldehyde are mixed, and the slurry is maintained at a controlled temperature, often between 20–25°C, while anhydrous hydrogen chloride gas is bubbled through the mixture. orgsyn.orgchemicalbook.com The reaction proceeds for approximately 2 hours, with completion often indicated by the formation of two distinct, clear phases. orgsyn.org The upper organic layer, containing the desired product, is then separated. orgsyn.org

An alternative protocol involves carrying out the reaction in a solvent such as methylene (B1212753) chloride at very low temperatures (-50° to -55°C). prepchem.com In this variation, benzyl alcohol, paraformaldehyde, and a drying agent like anhydrous magnesium sulfate (B86663) are slurried in methylene chloride before being saturated with anhydrous HCl gas. prepchem.com

Table 1: Comparison of Laboratory Synthesis Protocols

ParameterMethod 1 (Neat) orgsyn.orgMethod 2 (in Solvent) prepchem.com
Solvent NoneMethylene Chloride
Formaldehyde Source ParaformaldehydeParaformaldehyde
Halide Source Anhydrous Hydrogen Chloride (gas)Anhydrous Hydrogen Chloride (gas)
Temperature 20–25°C-50° to -55°C
Drying Agent None (during reaction)Anhydrous Magnesium Sulfate
Reaction Time ~2 hoursNot specified (kept for 10 min after saturation)
Workup Phase separation, dilution with pentane (B18724)Filtration, evaporation of solvent
Crude Yield 83%Not specified

Alternative Routes via Chlorination of Benzyl Methyl Ether

This compound can also be prepared through the chlorination of benzyl methyl ether. orgsyn.org This method provides an alternative pathway to the target molecule, starting from a different benzyl ether precursor. While mentioned as a viable synthetic route, it is often cited as a secondary method compared to the more common formaldehyde-based procedures. orgsyn.org

In Situ Generation Techniques for Enhanced Reactivity

Due to the reactive and potentially hazardous nature of isolated this compound, in situ generation methods have been developed. These techniques produce the reagent directly within the reaction mixture where it is to be used, minimizing handling and exposure. researchgate.netresearchgate.net

One such methodology involves a two-step process starting from benzyl alcohol. researchgate.net

Formation of Formaldehyde Dibenzylacetal: Benzyl alcohol, paraformaldehyde, and a catalytic amount of concentrated sulfuric acid are heated in a suitable solvent (e.g., benzene (B151609) or toluene) with azeotropic removal of water to produce formaldehyde dibenzylacetal. researchgate.net

Generation of this compound: The resulting acetal (B89532) is then treated with freshly distilled acetyl chloride in the presence of a catalytic amount of dry benzyl alcohol. The mixture is stirred at room temperature under an inert atmosphere for an extended period (e.g., 36 hours) to afford this compound, which can be used directly for subsequent reactions without further workup. researchgate.net

This in situ approach is particularly advantageous for reactions such as the protection of hydroxyl groups in sensitive or multifunctional molecules. researchgate.netresearchgate.net

Scalable Industrial Production Methods

For larger-scale and industrial production, the synthesis utilizing benzyl alcohol, a formaldehyde source, and hydrogen chloride is generally preferred due to the low cost and availability of the raw materials. orgsyn.orggoogle.com The procedure described in Organic Syntheses, which uses molar quantities of reagents and yields a significant amount of crude product (260 g from 2 moles of benzyl alcohol), demonstrates the scalability of this method. orgsyn.org Industrial processes may involve continuous flow reactors or large batch reactors with precise control over temperature and the rate of HCl gas addition to ensure safety and maximize yield. nbinno.com The use of paraformaldehyde or aqueous formaldehyde solutions (formalin) with concentrated hydrochloric acid represents a common strategy in the broader industrial synthesis of benzyl chloride compounds, which shares mechanistic similarities. google.com

Purification Strategies and Optimization for Research Purity

Achieving high purity is critical for the use of this compound in sensitive organic syntheses. The crude product obtained from the reaction of benzyl alcohol and paraformaldehyde typically undergoes a multi-step purification process.

Washing and Drying: The separated organic layer is often diluted with a non-polar solvent like pentane and dried over an anhydrous drying agent. orgsyn.org Common choices include anhydrous magnesium sulfate or calcium chloride. orgsyn.orgprepchem.com This step removes water and residual hydrogen chloride.

Solvent Removal: The drying agent is removed by filtration, and the solvent is subsequently removed under reduced pressure using a rotary evaporator. orgsyn.orgchemicalbook.com It is noted that the presence of anhydrous calcium chloride during this step can prevent decomposition. orgsyn.org

Vacuum Distillation: For the highest purity, the crude liquid is distilled under reduced pressure. orgsyn.orgprepchem.com Distillation from anhydrous calcium chloride can afford very pure this compound. chemicalbook.com

Table 2: Physical Properties of Purified this compound

PropertyValueSource(s)
Appearance Colorless to Pale Yellow Liquid chemicalbook.comchemimpex.com
Boiling Point 70–71°C at 3 mmHg orgsyn.orgchemicalbook.com
102°C at 14 mmHg lifechempharma.comsigmaaldrich.com
Density 1.126 g/mL at 20°C chemimpex.comsigmaaldrich.com
Refractive Index (n²⁰/D) 1.527 chemimpex.comsigmaaldrich.com

Purification of products derived from in situ generated this compound often involves standard chromatographic techniques, such as column chromatography on silica (B1680970) gel using eluents like n-hexane/ethyl acetate. researchgate.net

Analogous Syntheses of Related Benzyl Halomethyl Ethers (e.g., Benzyl Bromomethyl Ether)

The synthetic methodology used for this compound can be adapted to produce analogous benzyl halomethyl ethers. A prominent example is the synthesis of benzyl bromomethyl ether.

This compound is prepared using a procedure nearly identical to that for the chloro-analog, with the substitution of anhydrous hydrogen bromide (HBr) for HCl. orgsyn.org The reaction of benzyl alcohol and paraformaldehyde with HBr gas proceeds efficiently. The subsequent workup and purification steps, including vacuum distillation, yield the desired benzyl bromomethyl ether. orgsyn.org This bromo-analog is sometimes considered a superior alkylating agent in certain applications. orgsyn.org

Table 3: Synthesis and Properties of Benzyl Bromomethyl Ether orgsyn.org

ParameterDetails
Reactants Benzyl alcohol, Paraformaldehyde, Anhydrous Hydrogen Bromide
Yield (distilled) 97%
Boiling Point 55–57°C at 1 mmHg
Refractive Index (n²⁰/D) 1.5547
Appearance Not specified

Reactivity and Mechanistic Investigations of Benzylchloromethyl Ether

Electrophilic Alkylation Chemistry

As a powerful electrophile, benzylchloromethyl ether readily reacts with a range of nucleophiles. orgsyn.org This reactivity is harnessed for the formation of new carbon-carbon and carbon-heteroatom bonds. The compound serves as a synthetic equivalent for a hydroxymethyl or benzyloxymethyl cation, enabling the introduction of these functional groups into various molecular frameworks.

The alkylation of enolates is a fundamental carbon-carbon bond-forming strategy in organic synthesis. Enolates, being potent carbon nucleophiles, react with electrophiles like this compound in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orglibretexts.org This process involves the attack of the enolate's α-carbon on the electrophilic methylene (B1212753) carbon of this compound, displacing the chloride leaving group. libretexts.org The reaction is subject to the typical constraints of SN2 reactions, favoring primary alkyl halides like this compound and being sensitive to steric hindrance. libretexts.orglibretexts.org

The C-alkylation of ketone derivatives using this compound provides a method for introducing a benzyloxymethyl group at the α-position. orgsyn.org The reaction proceeds by generating a ketone enolate with a suitable base, which then acts as the nucleophile. The choice of base and reaction conditions can influence the regioselectivity of alkylation in unsymmetrical ketones, allowing for the formation of either the kinetic or thermodynamic enolate. libretexts.org For complete enolate formation and to avoid side reactions, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed. libretexts.orglibretexts.org The resulting product, an α-benzyloxymethyl ketone, can be a useful intermediate for further transformations. For instance, subsequent reduction and hydrogenolysis can yield 1,3-diols. orgsyn.org

Table 1: Alkylation of Ketone Enolates with this compound

Ketone Derivative Base Product Research Finding
Cyclohexanone LDA 2-(Benzyloxymethyl)cyclohexanone Provides a direct route to α-functionalized ketones.

Similar to ketones, esters can be deprotonated at the α-position to form ester enolates, which are effective nucleophiles for alkylation. The reaction of ester enolates with this compound facilitates the synthesis of esters with a benzyloxymethyl substituent at the α-carbon. Due to the lower acidity of α-protons in esters compared to ketones, strong bases are required for efficient enolate formation. Lithium diisopropylamide (LDA) is commonly used to quantitatively generate the ester enolate, preventing self-condensation side reactions. orgsyn.orgyoutube.com The crude, undistilled form of this compound has been shown to be effective for the C-alkylation of ester enolates. orgsyn.org

Table 2: Alkylation of Ester Enolates with this compound

Ester Base Electrophile Product
Ethyl acetate LDA This compound Ethyl 3-(benzyloxy)propanoate

Enamines, formed from the reaction of ketones or aldehydes with secondary amines, serve as neutral, nucleophilic equivalents of enolates. libretexts.org In what is known as the Stork enamine synthesis, enamines react with electrophilic alkylating agents like this compound. wikipedia.org The reaction proceeds via an SN2 pathway where the enamine attacks the electrophile, forming a C-C bond and generating an iminium salt intermediate. libretexts.org This intermediate is then hydrolyzed with dilute aqueous acid to regenerate the carbonyl group, yielding the α-alkylated ketone or aldehyde. libretexts.orgwikipedia.org Enamines offer advantages over enolates, including milder reaction conditions and a reduced risk of over-alkylation. libretexts.org While reports specifically mention the alkylation of enamines with the analogous benzyl (B1604629) bromomethyl ether, the principle applies to reactive halides like this compound. orgsyn.orgwikipedia.org

This compound is known to react with various nucleophilic phosphorus compounds. orgsyn.org These reactions typically involve the phosphorus atom acting as the nucleophile, attacking the electrophilic carbon of the ether and displacing the chloride ion. For example, in the Arbuzov reaction, a trialkyl phosphite (B83602) can react with an alkyl halide such as this compound. The initial SN2 attack by the phosphorus nucleophile on the alkyl halide forms a quasi-phosphonium salt intermediate. This intermediate then undergoes rearrangement, where the chloride anion attacks one of the alkyl groups on the phosphorus, resulting in the formation of a phosphonate (B1237965) ester and an alkyl chloride. Similarly, phosphines can be alkylated by this compound to form phosphonium (B103445) salts. mdpi.com

Carbon-Carbon Bond Formation via Alkylation of Enolates

Nucleophilic Substitution Reactivity (SN2 Pathways)

The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (SN2) pathway. biosynth.commasterorganicchemistry.com In these reactions, the compound acts as the electrophilic substrate. The carbon atom bonded to the chlorine is the electrophilic center, and its reactivity is enhanced by the adjacent oxygen atom, which can stabilize the transition state. A nucleophile attacks this carbon atom, leading to the concerted breaking of the carbon-chlorine bond and the formation of a new bond with the nucleophile. masterorganicchemistry.com This mechanism results in an inversion of stereochemical configuration if the carbon center is chiral. masterorganicchemistry.com The reactions discussed in the electrophilic alkylation sections (with enolates, enamines, and phosphorus compounds) are all examples of SN2 reactions where this compound is the electrophile. Another classic example is the Williamson ether synthesis, where an alkoxide ion acts as the nucleophile to form a new ether, a reaction often used to install the benzyloxymethyl (BOM) protecting group onto alcohols. nbinno.commasterorganicchemistry.com

Hydrolysis and Alcoholysis Reactions of this compound

This compound readily undergoes solvolysis reactions with water (hydrolysis) and alcohols (alcoholysis). researchgate.netchemicalbook.com These reactions are typically rapid and result in the formation of hydrogen chloride and the corresponding substitution product. researchgate.netnbinno.com The driving force for these reactions is the formation of a stabilized carbocation intermediate.

Below is a table summarizing the products of these reactions with common nucleophiles.

NucleophileSolventProduct 1Product 2
Water (H₂O)WaterBenzyl alcohol, Formaldehyde (B43269)HCl
Methanol (B129727) (CH₃OH)MethanolBenzyloxymethyl methyl etherHCl
Ethanol (C₂H₅OH)EthanolBenzyloxymethyl ethyl etherHCl

Note: In aqueous solutions, the initial product, benzyloxymethyl alcohol, is a hemiacetal which is generally unstable and decomposes to benzyl alcohol and formaldehyde.

Electrophilic Addition to Unsaturated Systems (e.g., Propylene)

In the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), this compound can act as an electrophile in addition reactions with unsaturated systems like alkenes. researchgate.net The Lewis acid coordinates to the ether oxygen atom, which polarizes the carbon-chlorine bond and enhances the electrophilicity of the benzyloxymethyl group.

The mechanism involves the attack of the alkene's π-bond on the activated ether. This addition follows Markovnikov's rule, where the benzyloxymethyl group adds to the carbon atom of the double bond that bears the most hydrogen atoms. byjus.com This regioselectivity ensures the formation of the more stable carbocation intermediate (a secondary carbocation in the case of propylene). The reaction is completed by the attack of the chloride ion on this carbocation, yielding the final addition product.

The table below outlines the expected reactants and major product for the addition to propylene.

AlkeneCatalystMajor Product
PropyleneZnCl₂1-Chloro-3-(benzyloxy)butane

Comparative Reactivity Studies with Structurally Similar Chloroalkyl Ethers

The reactivity of this compound is notably high, even when compared to other α-chloroalkyl ethers. This can be attributed to the stability of the carbocation formed during SN1-type reactions. A comparison with chloromethyl methyl ether (CMME) is illustrative. While both compounds are reactive alkylating agents that hydrolyze rapidly, the benzyloxymethyl cation is significantly more stable than the methoxymethyl cation. osti.govlibretexts.org

The enhanced stability of the benzyloxymethyl cation arises from the extended conjugation provided by the benzyl group. The positive charge can be delocalized not only onto the ether oxygen but also into the π-system of the benzene (B151609) ring. This greater degree of charge delocalization lowers the activation energy for its formation, leading to a faster rate of solvolysis compared to CMME under similar conditions.

The following table compares the structural features and expected relative SN1 reactivity of this compound with related compounds.

CompoundStructureCarbocation IntermediateKey Stabilizing FactorsExpected Relative SN1 Reactivity
This compoundC₆H₅CH₂OCH₂ClC₆H₅CH₂O=CH₂⁺Resonance (Oxygen), Resonance (Benzene Ring)Highest
Chloromethyl Methyl EtherCH₃OCH₂ClCH₃O=CH₂⁺Resonance (Oxygen)Intermediate
Benzyl ChlorideC₆H₅CH₂ClC₆H₅CH₂⁺Resonance (Benzene Ring)High

Mechanistic Elucidation of Key Transformations

This compound is a potent alkylating agent, used to introduce the benzyloxymethyl (BOM) protecting group onto alcohols and other nucleophiles. nbinno.com The alkylation reaction predominantly proceeds through an SN1 mechanism.

Step 1: Formation of the Benzyloxymethyl Cation The rate-determining step is the ionization of the C-Cl bond to form a planar, resonance-stabilized benzyloxymethyl cation and a chloride ion. The stability of this cation is the key to the high reactivity of the ether.

Step 2: Nucleophilic Attack The highly electrophilic carbocation is then rapidly attacked by a nucleophile (e.g., an alcohol, R-OH). The nucleophile can attack the planar cation from either face.

Step 3: Deprotonation If the nucleophile was neutral (like an alcohol), the resulting intermediate is an oxonium ion, which then loses a proton to a weak base in the medium to yield the final, neutral alkylated product (a benzyloxymethyl ether).

When this compound is used to alkylate a chiral, non-racemic nucleophile, the stereochemical outcome is primarily dictated by the existing stereocenter(s) in the nucleophile. researchgate.net Since the reaction proceeds through an achiral, planar benzyloxymethyl cation, the electrophile itself does not induce asymmetry.

Instead, the reaction often exhibits high diastereoselectivity due to steric hindrance. The incoming electrophile will preferentially attack the less hindered face of the nucleophile. For instance, in the alkylation of enolates derived from chiral ketones, such as octalone systems, the benzyloxymethyl group will add from the face opposite to bulky substituents already present on the ring. researchgate.net This substrate-controlled stereoselectivity is a common feature of reactions involving planar electrophiles and chiral nucleophiles.

The table below illustrates the general principle of stereoselective alkylation.

Chiral Nucleophile (Example)ElectrophileExpected Outcome
Enolate from a substituted cyclohexanoneBenzyloxymethyl cationAttack from the less sterically hindered face, leading to one major diastereomer.

The cleavage of ether linkages, particularly in protecting group chemistry, is a crucial transformation. For systems related to this compound, such as benzyloxymethyl (BOM) ethers, cleavage is typically achieved under acidic conditions. libretexts.orgorganic-chemistry.orgwikipedia.org

The mechanism for the acid-catalyzed cleavage of a benzyloxymethyl ether (R-OCH₂OCH₂C₆H₅) involves the following steps:

Step 1: Protonation of the Ether Oxygen A strong acid (e.g., HBr, HI) protonates one of the ether oxygens. Protonation of the oxygen atom closer to the benzyl group is more productive for cleavage via an SN1 pathway.

Step 2: C-O Bond Cleavage (SN1 Pathway) The protonated ether undergoes cleavage of the carbon-oxygen bond. Given the high stability of the benzyloxymethyl cation, this cleavage occurs via an SN1 mechanism to form an alcohol (R-OH) and the benzyloxymethyl cation. libretexts.orgnih.gov This is in contrast to ethers with primary alkyl groups (like methyl or ethyl), which would cleave via a slower SN2 attack by a nucleophile on the protonated ether. rsc.orglibretexts.org

Step 3: Reaction of the Cation The benzyloxymethyl cation is then trapped by a nucleophile present in the medium (e.g., a halide ion like Br⁻) or by the solvent.

This SN1 pathway is favored because it proceeds through a low-energy, highly stabilized intermediate, making the cleavage of benzyl-type ethers more facile than the cleavage of simple alkyl ethers. rsc.org

Investigating π-Electron Attack and Rearomatization Processes

The mechanism of the benzylation of arenes with this compound involves a sequence of well-defined steps, beginning with the generation of a potent electrophile and culminating in the restoration of the aromatic system.

Generation of the Electrophile: In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound is activated to form a highly reactive electrophile. The Lewis acid coordinates to the chlorine atom, facilitating its departure and generating a benzyloxymethyl cation. This carbocation is the key electrophilic species that will be attacked by the aromatic ring.

π-Electron Attack and Formation of the Sigma-Complex: The π-electrons of the aromatic ring, acting as a nucleophile, attack the electrophilic carbon of the benzyloxymethyl cation. This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma-complex. The formation of this intermediate is the rate-determining step of the reaction, as it involves the temporary disruption of the stable aromatic system. The positive charge in the sigma-complex is delocalized across the ortho and para positions of the ring relative to the point of attack, through a series of resonance structures.

Rearomatization through Deprotonation: The final step in the reaction sequence is the rapid deprotonation of the sigma-complex by a weak base, typically the counter-ion generated from the catalyst (e.g., AlCl₄⁻). A proton is abstracted from the carbon atom bearing the newly attached benzyloxymethyl group. The electrons from the carbon-hydrogen bond then move to restore the π-system, leading to the rearomatization of the ring and the formation of the final benzylated aromatic product. This step is energetically favorable as it re-establishes the highly stable aromatic electronic configuration.

Detailed research into the kinetics and substituent effects of this reaction provides a deeper understanding of the factors influencing the rate and outcome of the benzylation. While specific kinetic data for the reaction of this compound with a wide range of arenes is not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution and findings from similar systems offer valuable insights.

For instance, studies on the benzylation of arenes with benzyl chlorides, which proceed through a similar benzylic carbocation intermediate, have shown that electron-donating substituents on the aromatic ring increase the reaction rate. This is because these groups enhance the nucleophilicity of the aromatic π-system, making it more susceptible to attack by the electrophile. Conversely, electron-withdrawing groups deactivate the ring and slow down the reaction.

The following table illustrates the expected relative reactivity of various aromatic compounds in a Friedel-Crafts benzylation reaction, based on the activating or deactivating nature of their substituents.

Aromatic CompoundSubstituentEffect of SubstituentExpected Relative Reactivity (Benzene = 1)
Anisole-OCH₃Strongly Activating> 1000
Toluene-CH₃Activating~25
Benzene-HReference1
Chlorobenzene-ClDeactivating~0.03
Nitrobenzene-NO₂Strongly Deactivating~10⁻⁷

Applications of Benzylchloromethyl Ether in Advanced Organic Synthesis

Protective Group Chemistry

The primary application of benzylchloromethyl ether in synthetic chemistry is in the protection of hydroxyl and amino functionalities. The resulting BOM-protected compounds are stable to a variety of reagents, allowing for chemical transformations on other parts of the molecule.

Benzyloxymethyl (BOM) Protection of Hydroxyl Groups

This compound is widely employed for the introduction of the benzyloxymethyl (BOM) protecting group for alcohols. orgsyn.orgresearchgate.net This protection is typically achieved by treating the alcohol with this compound in the presence of a non-nucleophilic base, such as diisopropylethylamine, in a suitable solvent like chloroform (B151607). orgsyn.org The BOM group is valued for its stability under both basic and neutral conditions. lifechempharma.com

The removal of the BOM group, or deprotection, can be accomplished under different conditions, providing flexibility in a multi-step synthesis. Mild acidic conditions, such as using a few drops of acetyl chloride in methanol (B129727), can cleave the BOM ether in a short amount of time. orgsyn.org Alternatively, catalytic hydrogenation over a palladium catalyst provides a neutral method for deprotection. orgsyn.org This orthogonality with other protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, allows for selective deprotection strategies. For instance, the secondary hydroxyl group of a diol can be protected as a BOM ether while the primary hydroxyl is protected as a TBDMS ether. The BOM group can then be selectively removed in the presence of the TBDMS group. orgsyn.org

Table 1: Conditions for Protection and Deprotection of Hydroxyl Groups with this compound
ProcessReagents and ConditionsReference
ProtectionThis compound, diisopropylethylamine, refluxing chloroform orgsyn.org
Acidic DeprotectionAcetyl chloride in dry methanol at room temperature orgsyn.org
Neutral DeprotectionCatalytic hydrogenation (e.g., H₂, Pd/C) at atmospheric pressure and room temperature orgsyn.org

Alkylation and Protection of N-Protected Amino Acids

This compound is also utilized for the alkylation and protection of the carboxylic acid functionality of N-protected amino acids. orgsyn.orgresearchgate.net This methodology allows for the formation of benzyloxymethyl esters. orgsyn.org The reaction can be carried out without the need for the sodium salts of the N-protected amino acids, thus avoiding the use of the carcinogenic reagent hexamethylphosphoramide (B148902) (HMPA). orgsyn.org The resulting BOM esters are valuable intermediates in peptide synthesis as they can be deprotected under mild acidic or neutral conditions. orgsyn.org This is particularly advantageous as other acid-sensitive protecting groups, such as the tert-butyloxycarbonyl (Boc) group on the amino function, can remain intact during the selective removal of the BOM group. orgsyn.org

Applications in Multi-Step Synthesis of Bifunctional Compounds

The in situ synthesis of this compound and its direct use in the protection of hydroxyl groups in bifunctional compounds has proven to be an effective strategy. orgsyn.orgresearchgate.net This approach is particularly useful in multi-step syntheses where the selective protection and deprotection of different functional groups are required. orgsyn.org The ability to remove the BOM group under mild acidic conditions, while other acid-sensitive groups like Boc remain, highlights its utility in complex synthetic sequences. orgsyn.org Furthermore, the orthogonality of the BOM group with silyl (B83357) ethers, such as TBDMS, provides a powerful tool for the regioselective functionalization of polyhydroxy compounds. orgsyn.org

Synthetic Pathways for Complex Molecular Structures

Beyond its role in protective group chemistry, this compound serves as a valuable reagent for the introduction of a hydroxymethyl group equivalent in the construction of more complex molecular frameworks.

Synthesis of 1,3-Diols and Primary Alcohols

A significant application of this compound is in the synthesis of 1,3-diols and primary alcohols. orgsyn.org The general strategy involves the alkylation of ketones with this compound to introduce a benzyloxymethyl group. orgsyn.org Subsequent reduction of the ketone functionality, for example with sodium borohydride (B1222165), followed by catalytic hydrogenolysis to cleave the benzyl (B1604629) ether, yields 1,3-diols. orgsyn.org

Alternatively, if a primary alcohol is the target, the alkylated ketone can undergo a Wolff-Kishner reduction to remove the carbonyl group, followed by catalytic hydrogenolysis of the benzyl ether to afford the primary alcohol. orgsyn.org This methodology provides a versatile route to these important structural motifs.

Table 2: Synthetic Pathway to 1,3-Diols and Primary Alcohols
Target MoleculeKey Reaction StepsReference
1,3-Diol1. Alkylation of ketone with this compound 2. Sodium borohydride reduction of the ketone 3. Catalytic hydrogenolysis of the benzyl ether orgsyn.org
Primary Alcohol1. Alkylation of ketone with this compound 2. Wolff-Kishner reduction of the ketone 3. Catalytic hydrogenolysis of the benzyl ether orgsyn.org

Derivatization of Bicyclic Compounds to Bridgehead Methanol Derivatives

The synthetic strategy involving alkylation with this compound has been extended to the functionalization of bicyclic compounds to produce bridgehead methanol derivatives. orgsyn.org This procedure allows for the introduction of a hydroxymethyl group at the bridgehead position of these rigid ring systems, which can be challenging to achieve through other synthetic methods. orgsyn.org The process follows a similar pathway: alkylation at the bridgehead position followed by removal of the benzyl protecting group to unveil the methanol functionality. orgsyn.org

Generation of Benzyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. nih.govrsc.org This reaction classically involves the SN2 reaction between an alkoxide ion and a primary alkyl halide. rsc.orgnih.gov this compound is an excellent substrate for this reaction, serving as the electrophile to generate benzyloxymethyl (BOM) ethers, which are valuable protected forms of alcohols.

The general mechanism involves the deprotonation of an alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. masterorganicchemistry.comgoogle.com This alkoxide then attacks the electrophilic methylene (B1212753) carbon of this compound. The chloride ion is displaced in a concerted SN2 mechanism, forming the corresponding BOM ether and an inorganic salt. rsc.orgscispace.com

The reaction is highly efficient when using primary alkyl halides like this compound, as it minimizes the potential for competing E2 elimination reactions that can occur with more sterically hindered secondary or tertiary halides. nih.govlifechempharma.comresearchgate.net This clean and high-yielding reaction makes it a preferred method for protecting hydroxyl groups during multi-step syntheses. scispace.com

Table 1: Williamson Ether Synthesis using this compound

Reactant 1 (Nucleophile Precursor) Reactant 2 (Electrophile) Base Product
Primary/Secondary Alcohol (R-OH) This compound (BnOCH₂Cl) Sodium Hydride (NaH) Benzyloxymethyl Ether (R-OCH₂OBn)
Phenol (B47542) (Ar-OH) This compound (BnOCH₂Cl) Potassium Carbonate (K₂CO₃) Aryloxymethyl Benzyl Ether (Ar-OCH₂OBn)

Preparation of 1-Alkoxy-1-Alkynes and 1-Aryloxy-1-Alkynes

While not a direct single-step reagent for the formation of the alkyne functionality itself, this compound is a key precursor in multi-step syntheses of complex 1-alkoxy-1-alkynes. One documented route involves the initial protection of an alcohol, which is then elaborated into the target alkyne.

For instance, in the synthesis of 1-Benzyloxymethoxy-1-hexyne, this compound is first used to protect 2,2,2-trifluoroethanol. The resulting benzyloxymethoxy-2,2,2-trifluoroethyl ether serves as a stable intermediate. This intermediate is then treated with an alkyllithium reagent, such as n-butyllithium, which induces a β-elimination cascade to generate the desired 1-alkoxy-1-alkyne. masterorganicchemistry.com The benzyloxymethyl group is therefore integral to the structure of the final product.

This indirect application highlights the role of this compound in enabling complex transformations by providing a stable, yet reactive, ether linkage that can be carried through multiple synthetic steps.

Precursor in Pharmaceutical Intermediate Synthesis

This compound serves as an essential intermediate and reagent in the production of pharmaceuticals and agrochemicals. Its utility is primarily centered on its function as a protecting agent for sensitive functional groups during the synthesis of complex active pharmaceutical ingredients (APIs). orgsyn.org

Synthesis of Benzoyl-hydroxypyrimidine-diones

A specific application of this compound in pharmaceutical synthesis is its role as a reagent in the preparation of benzoyl-hydroxypyrimidine-diones. These compounds have been identified as dual inhibitors of HIV reverse transcriptase and integrase, making them important targets in antiviral drug discovery. In the synthesis of these molecules, the BOM group is often employed to protect a hydroxyl group on the pyrimidine (B1678525) ring system while other chemical modifications are carried out. This ensures that the sensitive hydroxyl group does not interfere with subsequent reactions, allowing for the controlled and efficient assembly of the final dione (B5365651) structure.

Enabling Synthesis of Active Pharmaceutical Ingredients (APIs)

The synthesis of many modern APIs involves long and complex reaction sequences. Protecting sensitive functional groups, particularly hydroxyl groups, is a critical strategy in these syntheses. orgsyn.org this compound is frequently used for this purpose, introducing the BOM protecting group. researchgate.net This allows for the selective modification of other functional groups within the molecule. The BOM group can be selectively removed later in the synthetic route under mild conditions, revealing the free hydroxyl group in the final API structure. orgsyn.org This strategic application makes this compound a crucial tool for chemists developing and producing complex pharmaceutical compounds.

Utility in Polymer Chemistry Research

This compound also finds significant application in the field of polymer chemistry, where it is used in the synthesis and modification of a variety of polymeric materials.

Its roles in polymer science are diverse and include:

Monomer Synthesis: It can be used as a building block in the synthesis of specialized monomers that are later polymerized.

Polymer Modification: The reagent can introduce benzyloxymethyl groups onto existing polymers to alter their physical and chemical properties, such as solubility, thermal stability, or reactivity.

Coupling Agent: It acts as a coupling agent in the production of specialty polymers, which can enhance material properties like durability and resistance, particularly for coatings and adhesives.

Synthesis of Functional Polymers: this compound contributes to the manufacture of polymers like polystyrene and polyurethane. It is also involved in creating polymers for advanced biomedical applications, such as drug delivery systems and tissue engineering scaffolds. Related chloroalkyl ethers are also employed in the production of ion-exchange resins.

Table 2: Applications of this compound in Polymer Chemistry

Application Area Function of this compound Resulting Polymer/Material
Specialty Polymers Coupling Agent High-durability coatings, adhesives
Polymer Manufacturing Reagent/Precursor Polystyrene, Polyurethane
Biomedical Polymers Reagent for Functionalization Drug delivery systems, tissue engineering scaffolds
Resins Reagent (related chloroalkyl ethers) Ion-exchange resins

Role as a Coupling Agent in Specialty Polymer Development

This compound and related chloroalkyl ethers serve a crucial role as coupling or cross-linking agents in the development of specialty polymers, such as ion-exchange resins. mdpi.comchemicalbook.com These materials are essential in water treatment, chemical purification, and catalysis. The fundamental chemistry involves the functionalization of a pre-formed polymer backbone, most commonly a styrene-divinylbenzene copolymer.

In this process, the this compound acts as an electrophile in a Friedel-Crafts alkylation reaction, introducing chloromethyl groups onto the aromatic rings of the polystyrene backbone. This chloromethylated polymer is a stable, versatile intermediate. The reactive chloromethyl sites are then typically subjected to amination—reaction with an amine like trimethylamine—to introduce quaternary ammonium (B1175870) groups. This final step converts the polymer into a strong base anion-exchange resin, capable of exchanging anions like chloride for other anions in a solution.

The function of this compound as a coupling agent also extends to enhancing the physical properties of materials used for specialized coatings and adhesives, improving their durability and resistance. chemimpex.com

Table 1: Application in Ion-Exchange Resin Synthesis
StepReaction TypeRole of this compound DerivativeResulting Functionality
1Friedel-Crafts AlkylationElectrophilic reagent to functionalize polymer backboneChloromethyl (-CH₂Cl) groups on polymer
2AminationPrecursor to the active siteQuaternary ammonium (-CH₂N(CH₃)₃⁺Cl⁻) groups

Protective Group Applications in Polymer and Resin Synthesis

In the multi-step synthesis of complex polymers and resins, it is often necessary to temporarily block reactive functional groups to prevent them from participating in unwanted side reactions. This compound is widely used for this purpose, specifically for the introduction of the benzyloxymethyl (BOM) protecting group for hydroxyl (-OH) functionalities. nbinno.comchemimpex.com

The BOM group is valued for its stability under a range of reaction conditions. It is readily introduced by reacting an alcohol with this compound in the presence of a non-nucleophilic base. This forms a stable BOM ether, effectively masking the hydroxyl group. Once the desired synthetic transformations are completed elsewhere on the molecule, the BOM group can be cleanly removed under mild conditions, such as catalytic hydrogenation (H₂/Pd), which cleaves the benzyl ether bond to regenerate the original hydroxyl group. lifechempharma.com This protection-deprotection strategy is a cornerstone of synthesizing polymers and resins with precisely controlled structures and functionalities. nbinno.commdpi.com

Contributions to Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of various agrochemicals, particularly fungicides. chemimpex.comnoaticbiopharm.com Its role is primarily to introduce a critical benzyl ether linkage into the final molecule. A prominent example is found in the synthesis of strobilurin fungicides, such as Pyraclostrobin. nih.gov These compounds function by inhibiting mitochondrial respiration in fungi.

The synthesis of Pyraclostrobin involves the coupling of a pyrazole (B372694) alcohol derivative with a substituted benzyl halide (such as o-nitrobenzyl chloride or bromide) to form a pyrazolyl-oxymethyl-phenyl ether structure. google.comchemicalbook.com This reaction is a classic Williamson ether synthesis, where the benzyl halide acts as the electrophile. This compound, being a highly reactive benzylating agent, is well-suited for creating such ether linkages that are integral to the biological activity of the final pesticide. Research has shown that the benzyl scaffold itself plays a significant role in the antifungal activity of these molecules. mdpi.com

Research Applications in Flavors and Fragrances Synthesis

The synthesis of aromatic compounds for the flavor and fragrance industry often involves the formation of benzyl ethers and esters, which are known for their pleasant floral and fruity scents. chemimpex.com While direct enzymatic routes starting from benzyl alcohol are common for producing certain flavor esters, chemical synthesis provides a broader scope for creating diverse aromatic molecules. beilstein-journals.org

This compound serves as a powerful reagent for the chemical synthesis of these target compounds. It can be used to introduce the benzyloxymethyl group onto various precursor molecules, which can then be further elaborated into specific flavor and fragrance ingredients. The Williamson ether synthesis, reacting an alcohol or phenol with this compound, is a straightforward method to produce the benzyl ethers that are foundational to many of these aromatic products. ias.ac.in

Advanced Biomolecule Modification and Bioconjugation Techniques

In the complex field of peptide synthesis, protecting reactive amino acid side chains is critical for achieving the correct peptide sequence. Benzyl-based protecting groups are fundamental to this process, particularly in the widely used Boc/Bzl (tert-Butoxycarbonyl/benzyl) protection scheme for solid-phase peptide synthesis (SPPS). noaticbiopharm.com

This compound is a reagent used to introduce the benzyloxymethyl (BOM) group, a type of benzyl-based protection. This is particularly useful for protecting the hydroxyl side chains of amino acids like serine and threonine. nbinno.comlifechempharma.com The benzyl group effectively masks the reactive hydroxyl moiety, preventing it from interfering with the peptide bond formation steps. After the peptide chain has been fully assembled, the benzyl-based protecting groups are typically removed during the final cleavage step, often using strong acids like hydrogen fluoride (B91410) (HF). orgsyn.org This strategy allows for the precise, stepwise construction of complex peptides and proteins. lifechempharma.com

Table 2: Role of Benzyl-Based Protecting Groups in Boc/Bzl Peptide Synthesis
Amino Acid ResidueSide Chain Functional GroupCommon Benzyl-Based Protecting GroupPurpose
Serine (Ser)Hydroxyl (-OH)Benzyl (Bzl) or Benzyloxymethyl (BOM)Prevent O-acylation during peptide coupling
Threonine (Thr)Hydroxyl (-OH)Benzyl (Bzl) or Benzyloxymethyl (BOM)Prevent O-acylation during peptide coupling
Tyrosine (Tyr)Phenolic Hydroxyl (-OH)2-Bromobenzyloxycarbonyl (2-BrZ)Protect phenolic -OH from side reactions

Investigations in Catalyst Development and Related Syntheses

While this compound is a reagent rather than a catalyst itself, it is investigated as a monomer or cross-linker for the synthesis of porous polymer networks that can serve as catalyst supports. Research into hyper-cross-linked polymers (HCPs) has shown that benzyl ether and bis(chloromethyl) aromatic compounds can undergo self-condensation or cross-linking reactions, typically under Friedel-Crafts conditions, to form high-surface-area materials. chemicalbook.com

These porous organic polymers (POPs) are structurally robust and can be functionalized to support catalytic metal nanoparticles or organocatalysts. The synthesis of HCPs using benzyl methyl ether or bis(chloromethyl)biphenyl in the presence of an acid catalyst demonstrates a route to metal-free porous materials. google.comwipo.int The resulting networks possess permanent porosity, making them suitable for applications in heterogeneous catalysis where catalyst recovery and recycling are crucial.

Regioselective Functionalization of Cellulose (B213188) Ethers

Cellulose, a polymer of glucose, has three hydroxyl groups per anhydroglucose (B10753087) unit (at the C2, C3, and C6 positions), which differ in reactivity. The selective functionalization of just one of these positions (regioselectivity) is a significant goal in cellulose chemistry to create materials with precisely defined properties. The primary hydroxyl group at the C6 position is generally the most reactive.

The synthesis of benzyl cellulose, a cellulose ether, is achieved by reacting cellulose with a benzylating agent like benzyl chloride (a closely related reagent to this compound). Achieving high regioselectivity in this etherification is challenging. Modern methods often involve dissolving the cellulose in specialized non-aqueous solvent systems, such as dimethyl sulfoxide/tetrabutylammonium fluoride (DMSO/TBAF), to ensure a homogeneous reaction environment. This allows for more uniform access to the hydroxyl groups by the benzylating agent. By carefully controlling reaction conditions or by using intermediate protecting groups on the C2 and C3 positions, researchers can preferentially direct the benzylation to the C6 position, yielding regioselectively functionalized cellulose ethers with unique thermal and solubility properties.

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic framework.

Proton NMR (¹H NMR) is instrumental in confirming the synthesis of benzylchloromethyl ether by identifying the distinct types of protons in the molecule. The spectrum is characterized by three singlet peaks, which is consistent with the expected structure. orgsyn.org Analysis of the crude product via ¹H NMR can also indicate purity, with one study noting a purity level greater than 90%. orgsyn.org The major impurities often identified through ¹H NMR analysis are benzyl (B1604629) chloride and dibenzyl formal. orgsyn.org

The typical chemical shifts observed in a ¹H NMR spectrum of this compound are detailed in the table below.

Proton Type Chemical Shift (δ) in CCl₄ Multiplicity Integration
Phenyl (C₆H₅)7.29 ppmSinglet5H
Chloromethyl (Cl-CH₂-O)5.41 ppmSinglet2H
Benzylic (Ph-CH₂-O)4.68 ppmSinglet2H

Table 1: Representative ¹H NMR spectral data for this compound. orgsyn.org

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete confirmation of its molecular framework. Databases and spectral libraries are available that contain reference ¹³C NMR spectra for this compound, aiding in its unambiguous identification.

Gas Chromatography (GC) for Purity Evaluation and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, it is primarily used to assess the purity of both crude and purified samples. Research has shown that GC analysis can effectively determine the purity of the compound, with reports indicating purities greater than 90% for crude products. orgsyn.org

For instance, a typical GC analysis might be performed at a column temperature of 155°C using a column packed with silicone fluid. orgsyn.org This method allows for the separation of this compound from starting materials, byproducts, and any residual solvents, providing a quantitative measure of its purity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Both Fourier Transform Infrared (FTIR) and FT-Raman spectra for this compound are available in spectral databases for reference. nih.gov These spectra would typically show characteristic peaks for C-H bonds of the aromatic ring, C-H bonds of the methylene (B1212753) groups, the C-O-C ether linkage, and the C-Cl bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 156.61 g/mol . nih.govsigmaaldrich.comchemicalbook.com When analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the compound will show a molecular ion peak corresponding to this weight. nih.gov The fragmentation pattern observed in the mass spectrum provides further structural confirmation, showing characteristic fragments resulting from the cleavage of the parent molecule.

Chromatographic Techniques for Reaction Progress and Isolation (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive chromatographic technique widely used to monitor the progress of chemical reactions. libretexts.org For reactions involving this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

In one documented procedure, a reaction mixture was monitored by TLC using a solvent system of ethyl acetate and hexane (in a 1:1 ratio), where the product spot had a retention factor (R_f) of 0.68. Following the reaction, column chromatography is often employed for the isolation and purification of the product. A typical purification might involve using a silica (B1680970) gel column and eluting with a solvent gradient, such as a mixture of ethyl acetate and hexane.

Impurity Profiling and Identification in Synthetic Batches

The meticulous analysis of synthetic batches of this compound is crucial for ensuring its purity and for the identification of process-related impurities and byproducts. Academic and procedural literature highlights that the synthesis, typically from benzyl alcohol, formaldehyde (B43269), and hydrogen chloride, can yield a product with a purity of over 90% in its crude form. The characterization and quantification of the remaining percentage, consisting of impurities, are achieved through robust analytical techniques.

Detailed research findings from established synthetic procedures indicate the presence of specific major impurities. The primary analytical methods employed for the identification and profiling of these impurities are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive structural elucidation.

The most commonly identified impurities in crude this compound are unreacted starting materials or byproducts from side reactions. These include:

Benzyl chloride: Formed as a byproduct.

Dibenzyl formal: Also known as dibenzyloxymethane, this impurity arises from the reaction of benzyl alcohol with formaldehyde.

Analysis via ¹H NMR and GC is standard for confirming the presence and approximate quantity of these substances in synthetic batches orgsyn.org.

The following tables detail the common impurities found in synthetic batches of this compound and the analytical methods used for their characterization.

Table 1: Common Impurities in Synthetic Batches of this compound

Impurity NameChemical FormulaOrigin
Benzyl chlorideC₇H₇ClByproduct of synthesis orgsyn.org
Dibenzyl formalC₁₅H₁₆O₂Byproduct of synthesis orgsyn.org

Table 2: Analytical Techniques for Impurity Identification

Analytical TechniquePurposeFindings
¹H NMR SpectroscopyIdentification and structural confirmation of impurities.Confirms the presence of Benzyl chloride and Dibenzyl formal in crude product batches orgsyn.org.
Gas Chromatography (GC)Separation and quantification of volatile impurities.Indicates a purity of greater than 90% for crude this compound, separating it from major impurities orgsyn.org.
Mass Spectrometry (MS)Coupled with GC for the definitive identification of separated compounds based on their mass-to-charge ratio.Provides structural confirmation of the impurities separated by GC.

Theoretical and Computational Chemistry Studies of Benzylchloromethyl Ether

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and bonding characteristics of molecules. For benzylchloromethyl ether, these calculations can provide a detailed picture of the molecular geometry, charge distribution, and molecular orbitals, which are fundamental to understanding its reactivity.

High-level computations can accurately predict key structural parameters. The presence of the electron-withdrawing chlorine atom and the ether oxygen atom significantly influences the geometry and electronic properties of the molecule. The C-Cl bond is expected to be polarized, rendering the chloromethyl carbon electrophilic. The benzylic ether linkage introduces flexibility and specific electronic interactions between the phenyl ring and the ether oxygen.

Detailed research findings from such calculations would typically include optimized molecular geometries, Mulliken or Natural Bond Orbital (NBO) charge distributions, and analyses of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity.

Table 1: Calculated Structural and Electronic Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules.)

PropertyCalculated ValueDescription
C-O Bond Length (ether)1.41 ÅTypical single bond length between carbon and oxygen.
C-Cl Bond Length1.80 ÅElongated due to the influence of the adjacent oxygen atom.
C-O-C Bond Angle112°Reflects the sp3 hybridization of the ether oxygen.
Mulliken Charge on Cl-0.25 eIndicates significant negative charge accumulation.
Mulliken Charge on C (chloromethyl)+0.15 eHighlights the electrophilic nature of this carbon atom.
HOMO-LUMO Gap5.8 eVSuggests moderate kinetic stability.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. For this compound, a potent alkylating agent, understanding the mechanisms of its reactions with nucleophiles is of significant interest.

Theoretical studies can model nucleophilic substitution reactions, likely proceeding through either an SN1 or SN2 pathway, or a continuum between these extremes. The benzylic nature of the substrate suggests that carbocationic stabilization could favor an SN1-like mechanism, while the primary nature of the chloromethyl carbon would favor an SN2 pathway. Computational analysis of the transition state structures and their corresponding activation energies can elucidate the operative mechanism under various conditions. For instance, the solvolysis reactions of substituted benzyl (B1604629) chlorides have been computationally studied to understand the shift between concerted and stepwise mechanisms. nih.govnih.gov

Table 2: Calculated Activation Energies for Nucleophilic Substitution on this compound (Note: This data is hypothetical and serves to illustrate trends in reactivity.)

NucleophileSolventCalculated Activation Energy (kcal/mol)Predicted Mechanism
H₂OWater22.5SN1-like
CH₃O⁻Methanol (B129727)15.8SN2
Cl⁻Acetonitrile18.2SN2
I⁻Acetone14.1SN2

These calculations would involve locating the transition state geometry and confirming it has a single imaginary frequency corresponding to the reaction coordinate. The insights gained from such studies are invaluable for predicting reaction outcomes and optimizing synthetic protocols.

Computational Prediction of Stereochemical Outcomes

When a chiral center is involved in a chemical transformation, predicting the stereochemical outcome is a significant challenge. Computational chemistry offers methods to predict which stereoisomer will be preferentially formed. Although this compound itself is achiral, its reactions with chiral nucleophiles or in the presence of chiral catalysts can lead to diastereomeric products.

By modeling the transition states leading to the different stereoisomers, their relative energies can be calculated. According to transition state theory, the lower energy transition state will be more populated, leading to the major product. The energy difference between the diastereomeric transition states allows for a quantitative prediction of the diastereomeric excess. These computational approaches have been successfully applied to a variety of asymmetric reactions.

Consider a hypothetical reaction of this compound with a chiral enolate. Computational modeling could be used to evaluate the energies of the transition states leading to the R and S products.

Table 3: Predicted Stereochemical Outcome for the Alkylation of a Chiral Enolate with this compound (Note: The following data is for illustrative purposes.)

Transition StateRelative Energy (kcal/mol)Predicted Product RatioDiastereomeric Excess
TS leading to R product0.08876%
TS leading to S product1.212

Such predictions are crucial in the design of stereoselective syntheses, allowing for the in silico screening of catalysts and reaction conditions to achieve high levels of stereocontrol.

Molecular Dynamics Simulations and Conformational Analysis

The reactivity and physical properties of a flexible molecule like this compound are influenced by its conformational preferences. Molecular dynamics (MD) simulations and systematic conformational searches can provide a detailed understanding of the molecule's dynamic behavior and the relative stabilities of its different conformers.

The key rotatable bonds in this compound are the C-O bonds of the ether linkage and the C-C bond connecting the benzyl group to the ether oxygen. The interplay of steric and electronic effects will govern the preferred dihedral angles. For example, studies on the conformational preferences of benzyl methyl ether have revealed the existence of multiple stable conformers. researchgate.net

MD simulations can model the behavior of this compound in different solvent environments, providing insights into solute-solvent interactions and their effect on the conformational equilibrium.

Table 4: Relative Energies of Key Conformations of this compound (Note: This table presents hypothetical data based on general principles of conformational analysis.)

Dihedral Angle (C-C-O-C)Dihedral Angle (C-O-C-Cl)Relative Energy (kcal/mol)Description
~180° (anti)~60° (gauche)0.0Most stable conformer
~60° (gauche)~60° (gauche)0.8Steric interaction between phenyl and chloromethyl groups
~180° (anti)~180° (anti)1.5Eclipsing interaction between C-H and C-Cl bonds
~60° (gauche)~180° (anti)2.1Combination of steric and eclipsing interactions

This information is valuable for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or during chemical reactions.

Development of Computational Models for Reactivity Prediction

Predicting the reactivity of a compound without resorting to expensive and time-consuming experiments is a major goal of computational chemistry. For this compound and its derivatives, quantitative structure-activity relationship (QSAR) models and other machine learning approaches can be developed to predict their reactivity.

These models correlate structural or electronic descriptors, calculated computationally, with experimentally observed reactivity. For a series of substituted benzylchloromethyl ethers, for example, descriptors such as the HOMO-LUMO gap, atomic charges, or steric parameters could be used to build a model that predicts their alkylation rates. The Hammett equation, which relates reaction rates to substituent constants, provides a classical example of such a predictive model and has been applied to the solvolysis of benzyl chlorides. nih.gov

Table 5: Illustrative QSAR Model for Predicting the Alkylation Rate of Substituted Benzylchloromethyl Ethers (Note: This is a hypothetical model for demonstration.)

Substituent on Phenyl RingHammett Constant (σ)Calculated LUMO Energy (eV)Predicted log(k/k₀)
p-OCH₃-0.27-1.2-0.8
p-CH₃-0.17-1.5-0.5
H0.00-1.80.0
p-Cl+0.23-2.1+0.7
p-NO₂+0.78-2.8+2.3

The development of such predictive models is a burgeoning area of research, with the potential to accelerate the discovery and optimization of chemical reactions and materials.

Environmental Chemical Behavior and Fate Studies

Hydrolysis Kinetics in Aqueous Environments

For instance, the related compound bis(chloromethyl) ether (BCME) hydrolyzes rapidly in water. canada.cacdc.gov At 20°C, the half-life of BCME in water has been reported to be approximately 38 seconds. canada.caoregon.gov This rapid degradation is a key factor in its environmental persistence, or lack thereof. Given the structural similarities, Benzylchloromethyl ether is also expected to have a short half-life in water. It is a mild lachrymator that reacts with water and alcohols to form hydrogen chloride. orgsyn.org

The hydrolysis of another related compound, benzyl (B1604629) chloride, results in the formation of benzyl alcohol and hydrogen chloride. lifechempharma.com This reaction underscores the susceptibility of the chloromethyl group to nucleophilic attack by water.

Based on this information, it can be inferred that this compound is not persistent in aqueous environments and will be quickly transformed into its degradation products upon contact with water.

Table 1: Hydrolysis Data for Structurally Related Compounds

CompoundHalf-life in Water (at 20°C)Primary Hydrolysis Products
bis(chloromethyl) ether (BCME)~38 secondsFormaldehyde (B43269), Hydrogen Chloride
Benzyl ChlorideNot specifiedBenzyl Alcohol, Hydrogen Chloride

Identification of Degradation Products

The hydrolysis of this compound is expected to yield benzyl alcohol, formaldehyde, and hydrogen chloride. This is based on the known degradation pathways of analogous compounds. As mentioned previously, the hydrolysis of benzyl chloride produces benzyl alcohol and hydrogen chloride. lifechempharma.com Similarly, bis(chloromethyl) ether hydrolyzes to formaldehyde and hydrogen chloride. canada.cacdc.gov

The reaction of this compound with water would therefore likely proceed as follows:

C₆H₅CH₂OCH₂Cl + H₂O → C₆H₅CH₂OH + CH₂O + HCl

The resulting products, benzyl alcohol, formaldehyde, and hydrogen chloride, have their own distinct environmental fates and toxicological profiles. A safety data sheet for this compound lists carbon monoxide, carbon dioxide, and hydrogen chloride gas as hazardous decomposition products, which can be formed under fire conditions. fishersci.com

Methodologies for Environmental Detection (e.g., in Air Samples)

Due to its rapid degradation in water, analytical methods for this compound in aqueous samples are not practical. oregon.gov Therefore, environmental monitoring focuses on its detection in air samples, where it is more likely to persist for a limited time. The primary route of potential human exposure is through the inhalation of vapors. oregon.gov

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the detection and quantification of this compound and related compounds in air. nih.govnih.gov

Sampling:

Several methods can be employed for collecting air samples for this compound analysis:

Sorbent Tubes: Air is drawn through a tube packed with a solid adsorbent material, which traps the target compound. The trapped analytes are then thermally desorbed or solvent-eluted for GC-MS analysis.

Impingers: Air is bubbled through a solvent or a derivatizing solution in an impinger. For compounds like bis(chloromethyl) ether, a methanolic solution of a sodium salt of 2,4,6-trichlorophenol (B30397) has been used to form a stable derivative, which is then extracted and analyzed. osha.gov This method offers the advantage of stabilizing the reactive analyte.

Canisters: Whole air samples can be collected in specially prepared stainless steel canisters (e.g., SUMMA canisters). eurofinsus.com This method is suitable for a wide range of volatile organic compounds.

Analytical Technique:

The standard analytical approach involves the following steps:

Sample Preparation: This may involve thermal desorption from a sorbent tube, solvent extraction from an impinger, or direct introduction from a canister.

Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column.

Mass Spectrometric Detection: The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for positive identification and quantification.

The Occupational Safety and Health Administration (OSHA) has a validated method for the collection and analysis of the related compounds bis-chloromethyl ether and chloromethyl methyl ether in air, which involves sampling with impingers containing a derivatizing reagent, followed by extraction and analysis by GC with an electron capture detector. osha.gov A similar approach can be adapted for this compound.

Table 2: Summary of Analytical Methods for Related Compounds in Air

Analytical MethodSampling TechniqueKey Features
GC-MSSorbent Tubes, CanistersHigh sensitivity and specificity for a wide range of volatile compounds.
GC-ECDImpingers with DerivatizationEnhances stability and detection of reactive chloroethers.

Future Directions and Emerging Research Areas

Development of Chemo- and Stereoselective Synthetic Methodologies

The development of synthetic methods that can precisely control chemical selectivity (chemoselectivity) and three-dimensional arrangement (stereoselectivity) is a primary focus of modern organic chemistry. In the context of benzylchloromethyl ether, research has been directed toward controlling the outcome of alkylation reactions. For instance, studies have investigated the conditions necessary to achieve maximum C-alkylation (formation of a carbon-carbon bond) versus O-alkylation (formation of a carbon-oxygen bond) in ketone derivatives. orgsyn.org The ability to selectively target one site over another in a molecule with multiple reactive centers is crucial for the efficient synthesis of complex molecules. orgsyn.org

Further research has delved into the stereochemistry of these alkylation reactions, particularly in cyclic systems like octalones, to control the spatial orientation of the newly introduced group. orgsyn.org Another key area of chemoselectivity is the use of BCME for the protection of specific functional groups. Methodologies for the in situ (in the reaction mixture) synthesis of BCME have been developed for its immediate use in protecting bifunctional hydroxyl compounds. researchgate.net This approach is advantageous as it allows for the selective protection of a hydroxyl group in the presence of other sensitive functionalities, a critical step in the multi-step synthesis of complex targets like peptides and other bioactive molecules. researchgate.net Future work in this area will likely focus on developing even milder and more selective conditions to broaden the substrate scope and functional group tolerance.

Exploration of Novel Catalytic Systems for BCME-mediated Reactions

Catalysis is central to improving the efficiency and environmental footprint of chemical reactions. For reactions involving BCME, research is moving towards novel catalytic systems that can enhance reaction rates and selectivity. One promising area is the use of phase-transfer catalysis (PTC), which facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). lifechempharma.com

Advanced PTC systems, such as liquid-liquid-liquid (L-L-L) PTC, are being explored for similar alkylation reactions. lifechempharma.com In an L-L-L PTC system, a third phase, rich in the catalyst, forms between the aqueous and organic layers. This catalyst-rich phase acts as the primary site of the reaction, which can lead to intensified reaction rates, higher selectivity, and the significant advantage of easy catalyst recovery and reuse. lifechempharma.com While much of the detailed research has been on related compounds like benzyl (B1604629) chloride, the principles are directly applicable to BCME-mediated reactions. lifechempharma.com The exploration of reusable solid catalysts, such as heteropoly acids (e.g., H₃PW₁₂O₄₀), for related ether preparations also points toward a future where recyclable and environmentally benign catalysts are developed specifically for BCME reactions.

Advancements in Analytical Techniques for Trace Analysis

Given that this compound and related chloroalkyl ethers are potent alkylating agents and potential carcinogens, the ability to detect even minute traces of these compounds in the environment or in finished products is of paramount importance. orgsyn.orgsumitomo-chem.co.jp Research is continually focused on advancing analytical techniques to achieve lower detection limits and greater accuracy.

Gas chromatography (GC) is a well-established and powerful technique for this purpose. orgsyn.org For instance, a GC-based method has been developed for the trace analysis of the related compound bis(chloromethyl)ether (BCME) in air, capable of detecting levels down to 0.1 parts-per-billion (ppb). This method involves enriching the sample on a solid-phase trap before analysis by a highly sensitive detector. Similar methodologies are directly applicable to this compound. Future advancements are expected in the coupling of GC with more sophisticated detectors, such as high-resolution mass spectrometry (MS), to provide unambiguous identification and quantification at even lower concentrations. The development of portable, real-time monitoring devices also represents an emerging frontier in the analytical chemistry of hazardous alkylating agents.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical reactions. Methods like Density Functional Theory (DFT) allow researchers to model reaction mechanisms, calculate the energies of transition states, and understand the factors that control reactivity and selectivity. coe.eduaustinpublishinggroup.com This predictive power is being harnessed to design more efficient and selective reactions.

For reactions involving this compound, DFT calculations can be used to explore the energy profiles of different reaction pathways, such as the competition between Sₙ1 and Sₙ2 mechanisms in alkylation reactions. austinpublishinggroup.com By modeling the transition states, chemists can predict which products are likely to form and how the choice of solvent, catalyst, or substrate structure will influence the outcome. coe.eduresearchgate.net For example, computational studies can elucidate the thermodynamics and kinetics of formation for related compounds like bis(chloromethyl) ether, providing insights into reaction pathways that should be avoided. The ultimate goal is the in silico (computer-based) design of reaction conditions and catalysts that are optimized for a desired outcome, such as high stereoselectivity, before any experiments are conducted in the laboratory. This approach accelerates the development process and minimizes waste.

Computational MethodApplication in BCME ResearchPotential Impact
Density Functional Theory (DFT) Elucidating reaction mechanisms (e.g., Sₙ1 vs. Sₙ2), calculating activation energies, and predicting thermochemistry of reaction pathways. austinpublishinggroup.comresearchgate.netOptimization of reaction conditions (temperature, solvent) for higher yields and fewer byproducts.
Transition State Modeling Identifying the three-dimensional structure of reaction transition states to understand and predict stereochemical outcomes. austinpublishinggroup.comRational design of chiral catalysts or substrates to achieve high stereoselectivity in the synthesis of complex molecules.
Molecular Dynamics (MD) Simulations Simulating the interaction of BCME with substrates and catalysts in a solvent environment over time.Provides insights into the role of the solvent and catalyst in the reaction, aiding in the selection of optimal systems.

Integration into New Materials Science Applications

This compound's utility extends beyond its role as a protecting group into the realm of materials science. It serves as a versatile reagent and building block in the synthesis of advanced polymers and specialty materials. In polymer chemistry, BCME can be used as a coupling agent to link polymer chains or to introduce specific functionalities, thereby enhancing material properties such as durability and chemical resistance in coatings and adhesives.

The compound is also used in the manufacture of various polymers, including polystyrene and polyurethane derivatives. orgsyn.org An emerging and significant area of research is the use of BCME in the synthesis of functional polymers for biomedical applications. These applications include the creation of polymer scaffolds for tissue engineering and the development of polymeric systems for controlled drug delivery. orgsyn.org The benzyloxymethyl group can be incorporated into a polymer backbone or side chain, providing a site that can later be modified or cleaved to release a therapeutic agent. Future research will likely focus on designing novel monomers from BCME to create polymers with precisely tailored thermal, mechanical, and biomedical properties.

Q & A

Q. What are the standard laboratory synthesis methods for Benzylchloromethyl ether (BCME), and how can its purity be optimized?

BCME is commonly synthesized via phase-transfer catalysis (PTC) using benzyl chloride and phenol under basic conditions. A typical procedure involves reacting benzyl chloride with sodium hydroxide in the presence of a phase-transfer agent (e.g., tetrabutylammonium bromide) to facilitate the Williamson ether synthesis. The reaction is monitored via gas chromatography (GC) to optimize yield and purity . Technical-grade BCME (~60% purity by NMR) often contains impurities like formaldehyde dibenzylacetal (~10%) and residual benzyl chloride (~25%), which require purification via fractional distillation or column chromatography .

Q. What safety protocols are critical when handling BCME in laboratory settings?

BCME is a toxic irritant (Hazard Codes: T, R20/21/22, R45) with carcinogenic potential. Key precautions include:

  • Use of PPE : Nitrile gloves, safety goggles, and impervious lab coats .
  • Ventilation : Conduct reactions in a fume hood to minimize inhalation exposure .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : Immediate rinsing with water for skin/eye contact and medical evaluation for inhalation exposure .

Q. How is BCME utilized as a protecting group in organic synthesis?

BCME serves as a hydroxyl-protecting agent in peptide and carbohydrate chemistry. For example, it reacts with serine derivatives (e.g., Z-Ser-OMe) in dichloromethane using DIEA (N,N-diisopropylethylamine) as a base to form stable ether linkages. The protecting group is later removed under mild acidic conditions (e.g., HCl in dioxane) without disrupting sensitive functional groups .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing BCME and its reaction byproducts?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural impurities (e.g., formaldehyde dibenzylacetal at δ 4.5–5.0 ppm) .
  • GC-MS : Quantifies residual benzyl chloride and monitors reaction progress .
  • HPLC : Resolves polar byproducts in purification workflows . Discrepancies in purity data (e.g., 60% vs. 75% assay claims) arise from differences in calibration standards and impurity thresholds, necessitating cross-validation with multiple techniques .

Q. How do reaction conditions influence the stability and reactivity of BCME in nucleophilic substitutions?

BCME’s electrophilic chloromethyl group reacts preferentially with soft nucleophiles (e.g., thiols, amines) in aprotic solvents (e.g., DCM, THF). Kinetic studies show:

  • Temperature : Reactions proceed optimally at 0–25°C; higher temperatures accelerate hydrolysis to benzyl alcohol and formaldehyde .
  • Base selection : Sterically hindered bases (e.g., DIEA) minimize side reactions compared to NaOH .
  • Solvent polarity : Low-polarity solvents enhance selectivity for SN2 mechanisms .

Q. How can researchers resolve contradictions in reported physicochemical properties of BCME?

Discrepancies in boiling points (102°C/14 mmHg vs. 207.1°C/760 mmHg) and density (1.126 g/mL vs. 1.201 g/cm³) arise from variations in sample purity and measurement techniques. For accurate

  • Consult NIST Chemistry WebBook for validated values (e.g., refractive index: n20/D 1.527) .
  • Cross-reference peer-reviewed syntheses (e.g., PTC methods in undergraduate labs ) with technical datasheets .

Q. What mechanistic insights explain BCME’s role in forming α-amino aldehydes?

BCME acts as a transient protecting group in TEMPO-mediated oxidations of serine derivatives. The chloromethyl ether stabilizes the hydroxyl group during oxidation, enabling selective conversion to α-amino aldehydes. Post-oxidation, the ether is cleaved via acidolysis, yielding the aldehyde without racemization .

Data Contradictions and Methodological Considerations

Q. Why do impurity profiles vary across commercial BCME batches, and how can this impact experimental reproducibility?

Technical-grade BCME contains variable impurities (e.g., benzyl chloride, formaldehyde derivatives) due to incomplete purification . Researchers must:

  • Pre-purify batches via distillation (bp: 102°C/14 mmHg) .
  • Characterize each batch using GC-MS to establish impurity baselines .
  • Adjust stoichiometry to account for active chloromethyl content .

Toxicological and Environmental Considerations

Q. What are the long-term health risks associated with BCME exposure, and how can labs mitigate them?

BCME is a suspected carcinogen (IARC Group 1) with target organ toxicity (respiratory system, forestomach). Chronic exposure risks necessitate:

  • Air monitoring : Use OSHA-accredited detectors for airborne concentrations.
  • Waste neutralization : Hydrolyze BCME with aqueous NaOH to degrade reactive chloromethyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.